molecular formula C16H16O B15399804 1-(3,5-Dimethylphenyl)-2-phenylethanone CAS No. 845781-28-4

1-(3,5-Dimethylphenyl)-2-phenylethanone

Cat. No.: B15399804
CAS No.: 845781-28-4
M. Wt: 224.30 g/mol
InChI Key: QLMINIZEJASWSI-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-2-phenylethanone is a high-purity propiophenone derivative of significant interest in organic synthesis and medicinal chemistry research. This compound serves as a versatile synthetic intermediate, or synthon, for constructing complex molecular architectures. Its structure, featuring an aromatic ketone with 3,5-dimethyl substitution, makes it a valuable building block for developing novel heterocyclic compounds . Researchers utilize this ketone primarily as a precursor in the synthesis of various pharmacologically active scaffolds. Its reactivity allows for functionalization into pyrazoline and other nitrogen-containing heterocycles, which are core structures in many therapeutic agents . Such scaffolds are extensively investigated for their enzyme inhibitory activity, including potential applications as urease and α-glucosidase inhibitors, which are important targets in antimicrobial and antidiabetic research, respectively . Furthermore, the compound's framework is amenable to the development of chemotherapeutic candidates. Structural analogs have been explored for their cytotoxic activities against various human cancer cell lines, including breast (MCF-7), colon (HCT-15, HCT-116), and glioblastoma (SF268) models . The methyl-substituted phenyl ring influences the compound's electron distribution and steric profile, which can fine-tune the biological activity and physical properties of resulting molecules . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

CAS No.

845781-28-4

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-2-phenylethanone

InChI

InChI=1S/C16H16O/c1-12-8-13(2)10-15(9-12)16(17)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

QLMINIZEJASWSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone (CAS 73049-13-5)

  • Molecular Weight : 240.30 g/mol (C₁₆H₁₆O₂).
  • Key Differences: Incorporates a hydroxyl (-OH) group at the 4-position of the phenyl ring, enhancing polarity and hydrogen-bonding capacity compared to the non-hydroxylated parent compound.
  • Synthesis: Prepared via oxidation of 1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethanol using DDQ (83% yield) or Fries rearrangement of 2,6-dimethylphenyl phenylacetate (74% yield) .

1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone (CAS 187269-42-7)

  • Molecular Weight : 242.27 g/mol (C₁₅H₁₄O₃).
  • Key Differences : Features both hydroxyl (-OH) and methoxy (-OCH₃) substituents, altering electronic distribution and steric effects.
  • Synthesis: Not explicitly detailed in the evidence, but similar phenolic acetophenones are often synthesized via Claisen-Schmidt condensations or selective demethylation .
  • Applications : Methoxy groups enhance stability against oxidation, useful in UV-absorbing materials.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-(3,5-Dimethylphenyl)-2-phenylethanone 148.20 Not reported Methyl, Ketone
1-[3,5-Bis(diphenylmethyl)-2,4,6-trihydroxyphenyl]-2-phenylethanone 576.69 122–124 Hydroxyl, Diphenylmethyl
1-(2,4-Dihydroxyphenyl)-2-phenylethanone 242.27 Not reported Hydroxyl, Ketone

Key Observations :

  • Bulky substituents (e.g., diphenylmethyl in CAS 104310-93-2) increase molecular weight and melting points due to enhanced van der Waals interactions .
  • Hydroxyl groups lower melting points compared to non-polar analogs but improve solubility in aqueous environments .

Fries Rearrangement

  • Parent Compound: Synthesized via Friedel-Crafts acylation, a common route for acetophenones.
  • Derivatives: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone is prepared via Fries rearrangement using AlCl₃ in chlorobenzene (74% yield) .

Oxidation Reactions

  • Example: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanol oxidized with DDQ in dioxane (83% yield) to introduce a ketone group .

Electrophilic Substitution

  • Example : 1-(3,5-Dimethylphenyl)indolin-2-one synthesized via multi-step reactions involving n-BuLi and acetyl chloride (49% yield) .

Spectroscopic Characterization

  • NMR/IR Data: All compounds are validated using ¹H NMR, ¹³C NMR, and IR spectroscopy. For instance, the hydroxyl group in 1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethanone shows a broad peak at ~3200 cm⁻¹ in IR .
  • Mass Spectrometry : Molecular ions (M⁺) confirm molecular weights, e.g., m/z 240.3 for CAS 73049-13-5 .

Q & A

Basic Question: What are the recommended synthetic pathways for 1-(3,5-dimethylphenyl)-2-phenylethanone, and what experimental conditions optimize yield?

Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation . For Friedel-Crafts, aluminum chloride (AlCl₃) is used as a catalyst in a non-polar solvent (e.g., dichloromethane) with acetyl chloride and 3,5-dimethylbenzene derivatives . To optimize yield:

  • Maintain anhydrous conditions to prevent catalyst deactivation.
  • Control reaction temperature (25–40°C) to avoid side reactions like polyacylation.
  • Use stoichiometric excess of the acylating agent (1.2–1.5 equivalents).
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Advanced Question: How can researchers resolve contradictions in reported spectroscopic data for this compound’s carbonyl stretching frequency?

Methodological Answer:
Discrepancies in FT-IR carbonyl peaks (typically 1680–1720 cm⁻¹) arise from solvent polarity or crystallinity. To address this:

  • Perform solvent-dependent IR studies in hexane, DMSO, and chloroform to observe shifts.
  • Compare solid-state (KBr pellet) vs. solution-phase spectra to assess crystallinity effects.
  • Validate using DFT calculations (e.g., B3LYP/6-31G*) to model vibrational modes and correlate with experimental data .
    Cross-referencing with NMR (¹³C for carbonyl carbon at ~200 ppm) and X-ray crystallography (if available) ensures accuracy .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H NMR (δ 2.3 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (carbonyl at ~200 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 281.18 (C₁₉H₂₀O requires 280.15) .
  • X-ray Crystallography : For solid-state structure elucidation, particularly to confirm substituent positions .

Advanced Question: What strategies enable enantioselective synthesis of derivatives from this ketone, and how are stereochemical outcomes analyzed?

Methodological Answer:
Enantioselective reduction of the ketone to secondary alcohols can be achieved using:

  • Chiral Catalysts : Noyori-type Ru complexes with BINAP ligands for asymmetric hydrogenation (e.g., (R)-BINAP/(S,S)-DPEN) .
  • Biocatalysis : Dehaloperoxidase enzymes for stereoselective cyclopropanation, as demonstrated in related aryl ketone systems .
    Stereochemical analysis involves:
  • Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection.
  • Optical Rotation and Circular Dichroism (CD) to confirm enantiomeric excess (ee) .

Advanced Question: How does the electronic nature of the 3,5-dimethylphenyl group influence this compound’s reactivity in nucleophilic additions?

Methodological Answer:
The electron-donating methyl groups at the 3,5-positions enhance the electron density of the aromatic ring, stabilizing intermediates via resonance. This affects reactivity in:

  • Grignard Additions : Increased nucleophilic attack at the carbonyl due to reduced steric hindrance compared to bulkier substituents.
  • Enolate Formation : Use LDA (lithium diisopropylamide) in THF at −78°C to generate enolates for alkylation.
    Comparative studies with analogs (e.g., 3,5-dichloro derivatives) show slower reaction kinetics due to electron-withdrawing effects .

Basic Question: What are the stability considerations for storing this compound, and how is degradation monitored?

Methodological Answer:

  • Storage Conditions : Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation.
  • Degradation Monitoring :
    • HPLC-UV (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., benzoic acid derivatives).
    • TGA/DSC to assess thermal stability (decomposition onset ~200°C) .
      Avoid prolonged exposure to light or moisture to preserve integrity.

Advanced Question: How can computational methods predict the biological activity of this compound against enzyme targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on the ketone’s hydrogen-bonding with active-site residues.
  • QSAR Models : Train on analogs (e.g., 1-(3,5-difluorophenyl)-2-phenylethanone) to correlate substituent effects with IC₅₀ values .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability and conformational changes .

Basic Question: What are the solvent effects on the UV-Vis absorption spectrum of this compound?

Methodological Answer:

  • Polar Solvents (e.g., MeOH) : Induce a red shift (λmax ~270 nm) due to n→π* transitions stabilized by solvent polarity.
  • Non-Polar Solvents (e.g., Hexane) : Blue shift (λmax ~260 nm) with reduced solvatochromism.
    Quantify using the Kamlet-Taft equation to correlate solvent polarity (π*), hydrogen-bonding (α), and polarizability (β) parameters .

Advanced Question: What mechanistic insights explain conflicting reports on this compound’s catalytic hydrogenation efficiency?

Methodological Answer:
Contradictions arise from catalyst poisoning or solvent effects. Resolve via:

  • Catalyst Screening : Compare Pd/C (5% wt) vs. Raney Ni in ethanol/water mixtures.
  • Kinetic Studies : Monitor H₂ uptake rates using a Parr apparatus.
  • Surface Analysis : XPS or TEM to assess catalyst deactivation by sulfur impurities .
    Optimal conditions: 50 psi H₂, 50°C, ethanol solvent (TOF = 120 h⁻¹) .

Basic Question: How is the purity of this compound validated for use in kinetic studies?

Methodological Answer:

  • GC-MS : Retention time matching and absence of extraneous peaks.
  • Elemental Analysis : %C, %H, %O within ±0.3% of theoretical values (C: 84.38%, H: 7.19%).
  • Melting Point : Sharp range (e.g., 98–100°C) with <1°C deviation .

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